6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride
Overview
Description
6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride is a chemical compound with the CAS Number: 1258639-83-6 . It has a molecular weight of 226.68 . The IUPAC name for this compound is 6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride .
Molecular Structure Analysis
The InChI code for 6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride is 1S/C11H11FN2.ClH/c12-7-1-2-10-9(5-7)8-3-4-13-6-11(8)14-10;/h1-2,5,13-14H,3-4,6H2;1H .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature .Scientific Research Applications
Medicine: Anticancer Research
This compound has been explored for its potential as an anticancer agent. Derivatives of the pyrido[4,3-b]indole skeleton have shown promise in inhibiting tumor cell proliferation . The introduction of fluorine atoms can enhance the biological activity, making it a candidate for designing new anticancer drugs.
Biology: Antiviral and Antiproliferative Activities
In biological research, indole derivatives, including those with a pyrido[4,3-b]indole core, have been synthesized and tested for antiviral activities . They have shown notable cytotoxicity against various cell lines, suggesting potential use in antiviral therapies.
Chemistry: Synthesis of Novel Compounds
The compound serves as a building block in chemical synthesis for creating novel molecules with potential pharmacological activities . Its reactivity due to the fluorine atom opens avenues for various chemical reactions leading to new compounds.
Pharmacology: Drug Development
In pharmacology, the compound’s derivatives are used to design drugs with improved pharmacokinetic properties . The presence of the fluorine atom often contributes to better stability and membrane permeability, which are crucial in drug design.
Neuroscience: Neuropharmacological Studies
While direct applications in neuroscience are not extensively documented for this specific compound, indole derivatives are generally significant in neuropharmacological studies . They can influence various neurotransmitter systems and are valuable in researching neurodegenerative diseases.
Materials Science: Organic Electronic Materials
Compounds like 6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride can be used in the development of organic electronic materials due to their conjugated systems and potential for charge transport .
Analytical Chemistry: Fluorescent Probes
The fluorescent properties of indole derivatives make them suitable as probes in analytical chemistry . They can be used to detect or quantify other substances due to their specific light emission characteristics.
Environmental Science: Pollutant Degradation
Research into the degradation of environmental pollutants often utilizes fluorinated indoles due to their potential to interact with various contaminants, aiding in the breakdown and analysis of harmful substances .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2.ClH/c12-9-3-1-2-7-8-6-13-5-4-10(8)14-11(7)9;/h1-3,13-14H,4-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRAOBXXXLBTPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC3=C2C=CC=C3F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride | |
CAS RN |
1258639-83-6 | |
Record name | 6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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